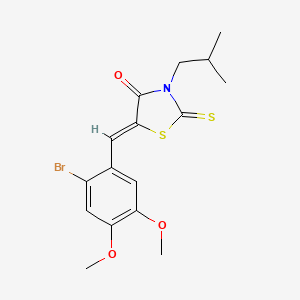![molecular formula C14H21FN2O2S B4756605 1-(2-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4756605.png)
1-(2-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide
Übersicht
Beschreibung
1-(2-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide, commonly known as F13714, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and is known for its ability to modulate the activity of certain receptors in the brain. In
Wirkmechanismus
The mechanism of action of F13714 involves its ability to modulate the activity of the sigma-1 receptor and the dopamine D3 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling and protein folding. F13714 has been shown to bind to the sigma-1 receptor and modulate its activity, which can have various effects on cellular processes. The dopamine D3 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine signaling in the brain. F13714 has been shown to act as a partial agonist at the dopamine D3 receptor, which can modulate dopamine signaling.
Biochemical and Physiological Effects
F13714 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to have analgesic effects in animal models of pain, which may be related to its modulation of the sigma-1 receptor. It has also been shown to have anti-addictive effects in animal models of drug addiction, which may be related to its modulation of the dopamine D3 receptor. Additionally, F13714 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, which may be related to its modulation of various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
F13714 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical models, which has provided a wealth of information on its potential therapeutic applications. Additionally, F13714 has been shown to have a favorable safety profile in preclinical studies, which is important for the development of new drugs. However, one limitation of F13714 is that it has not yet been studied in clinical trials, so its potential therapeutic effects in humans are still unknown.
Zukünftige Richtungen
There are several future directions for research on F13714. One area of research could be the development of new analogs of F13714 that have improved pharmacological properties. Another area of research could be the investigation of F13714's potential therapeutic effects in clinical trials. Additionally, further studies could be conducted to elucidate the mechanism of action of F13714 and its effects on various cellular processes. Finally, research could be conducted to investigate the potential of F13714 as a tool for studying the sigma-1 receptor and the dopamine D3 receptor.
Wissenschaftliche Forschungsanwendungen
F13714 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to modulate the activity of certain receptors in the brain, specifically the sigma-1 receptor and the dopamine D3 receptor. These receptors are involved in various physiological and pathological processes, including pain, addiction, and neurodegenerative diseases. F13714 has been studied for its potential therapeutic effects in these areas.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-N-(3-pyrrolidin-1-ylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2S/c15-14-7-2-1-6-13(14)12-20(18,19)16-8-5-11-17-9-3-4-10-17/h1-2,6-7,16H,3-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFFUVCPKZNPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNS(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



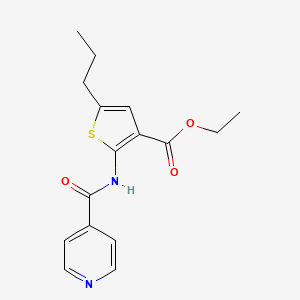
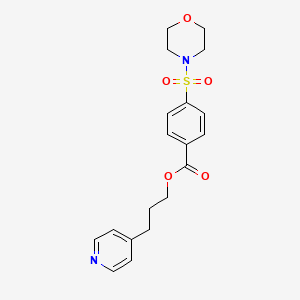
![1-(4-fluorophenyl)-N-{2-[methyl(phenyl)amino]ethyl}methanesulfonamide](/img/structure/B4756556.png)
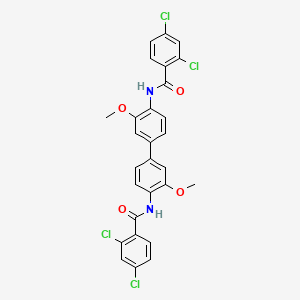
![5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4756570.png)
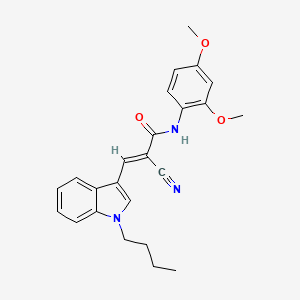
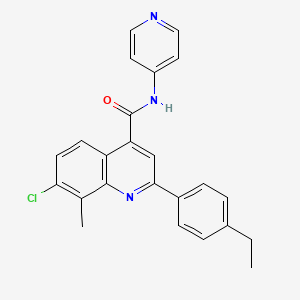
![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4756581.png)
![N-(4-fluoro-2-methylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4756595.png)
![methyl 4-[(butoxycarbonyl)amino]benzoate](/img/structure/B4756600.png)
![7-[3-(4-morpholinyl)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4756601.png)
![5-phenyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4756615.png)
![2,6-dimethoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4756623.png)
